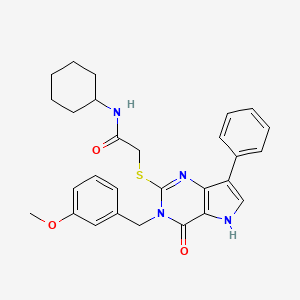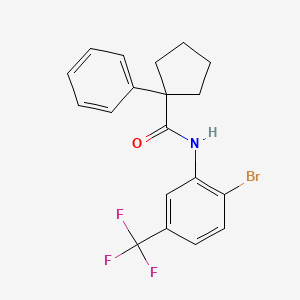
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C19H17BrF3NO . It has a molecular weight of 412.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF3NO/c9-6-2-1-5 (8 (10,11)12)3-7 (6)13-4-14/h1-4H, (H,13,14) . This code provides a textual representation of the compound’s molecular structure .科学的研究の応用
Molecular Docking and Hirshfeld Surface Analysis
Formamide derivatives, such as those with bromo-phenyl moieties, have been investigated for their antimicrobial properties and molecular structure. Through molecular docking studies and Hirshfeld surface analysis, researchers have explored the structure-function relationship of these compounds with different receptors, aiming to identify the lowest free energy structures for receptor-ligand complexes. Such studies contribute to the understanding of how these molecules interact at the molecular level, which is crucial for designing more effective drugs (Malek et al., 2020).
Synthesis of Pharmaceutical Intermediates
The synthesis of chloramphenicol, a significant antibiotic, has been achieved via new intermediates, including formamido derivatives. This showcases the role of formamide derivatives in the synthesis of critical pharmaceutical compounds, highlighting the versatility of these molecules in organic synthesis and drug development (Hazra et al., 2010).
Development of Antimicrobial Agents
Research into N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which bear structural similarity to the compound , has shown promising antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. Such studies are critical for discovering new antimicrobial agents that can combat resistant strains of bacteria (Bąk et al., 2020).
N-Formylation Processes
The N-formylation of amines using various catalysts, including copper-catalyzed reactions and ion-exchanged forms of Zeolite-A, has been extensively studied. These processes are fundamental in organic synthesis, providing pathways to formamides, which serve as intermediates in the synthesis of pharmaceutically important compounds. Research in this area explores efficient and environmentally friendly methods for synthesizing formamides, which are crucial in the development of pharmaceuticals and agrochemicals (Li et al., 2018; Bhat et al., 2017).
Green Solvent Synthesis
Formamides also play a role as green solvents in the synthesis of organic compounds. N-formylmorpholine, for example, has been evaluated for its chemical stability, non-toxicity, and compatibility with various organic compounds. The use of formamides as green solvents demonstrates the commitment to developing sustainable and environmentally friendly chemical processes (Ghasemi, 2018).
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be used as a building block in the synthesis of other compounds .
特性
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUVCBDPRWSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)
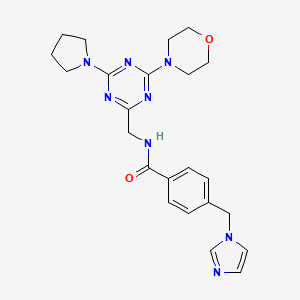

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)
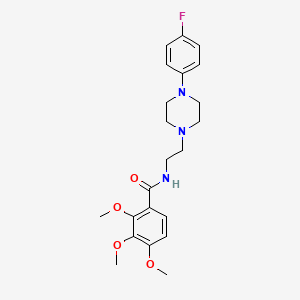
![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)
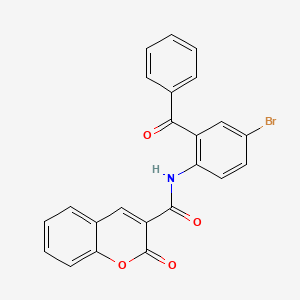
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2803472.png)

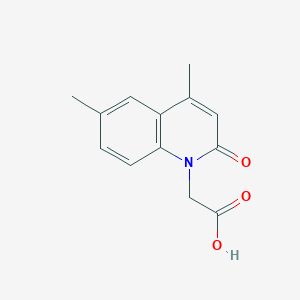
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)
![3-Methyl-6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2803479.png)

